molecular formula C14H14BrNO3 B1383995 Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate CAS No. 1244546-30-2

Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate

Cat. No.: B1383995
CAS No.: 1244546-30-2
M. Wt: 324.17 g/mol
InChI Key: COXAATJKONNEHD-UHFFFAOYSA-N
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Description

Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 7-position, and a formyl group at the 3-position of the indole ring. These functional groups make it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-3-formylindole-1-carboxylate typically begins with commercially available 4-bromo-1H-indole. The Vilsmeier formylation reaction is employed to introduce the formyl group at the 3-position of the indole ring. This reaction involves the use of a Vilsmeier reagent, which is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The resulting 3-formyl-4-bromoindole is then subjected to a Boc (tert-butoxycarbonyl) protection reaction to yield tert-butyl 7-bromo-3-formylindole-1-carboxylate .

Industrial Production Methods

While specific industrial production methods for tert-butyl 7-bromo-3-formylindole-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The formyl group at the 3-position can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The formyl group can also be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethyl sulfoxide).

    Reduction: Sodium borohydride, methanol.

    Oxidation: Potassium permanganate, water.

Major Products Formed

    Substitution: 7-substituted indole derivatives.

    Reduction: 3-hydroxymethylindole derivatives.

    Oxidation: 3-carboxyindole derivatives.

Scientific Research Applications

Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Indole derivatives are known for their biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. This compound can be used to develop new bioactive molecules.

    Medicine: It is a potential precursor for the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-bromoindole-1-carboxylate: Similar structure but lacks the formyl group at the 3-position.

    Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains different substituents at the 4-position and 3-position.

Uniqueness

Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate is unique due to the combination of functional groups present on the indole ring. The bromine atom at the 7-position and the formyl group at the 3-position provide distinct reactivity patterns, making it a valuable intermediate for the synthesis of diverse organic compounds.

Properties

IUPAC Name

tert-butyl 7-bromo-3-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)10-5-4-6-11(15)12(10)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXAATJKONNEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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